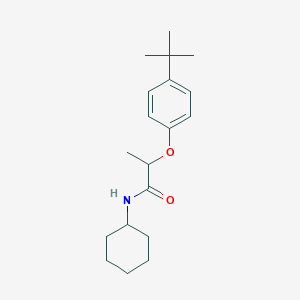![molecular formula C15H13ClN2O6S B4143965 2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B4143965.png)
2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate
Overview
Description
2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate is an organic compound that features a chlorobenzyl group, a nitrophenylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate typically involves the reaction of 2-chlorobenzyl chloride with N-[(3-nitrophenyl)sulfonyl]glycine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate
- 2-chlorobenzyl N-[(3-nitrophenyl)sulfonyl]alaninate
- 3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Uniqueness
2-Chlorobenzyl 2-{[(3-nitrophenyl)sulfonyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorobenzyl and nitrophenylsulfonyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-[(3-nitrophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-14-7-2-1-4-11(14)10-24-15(19)9-17-25(22,23)13-6-3-5-12(8-13)18(20)21/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUIIKZMOLDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4143884.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4143891.png)
![1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4143901.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4143918.png)
![2-[(2-cyanophenyl)thio]-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4143925.png)
![N~1~-(4-sec-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4143932.png)

![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzamide](/img/structure/B4143951.png)
![N-dibenzo[b,d]furan-3-yl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4143953.png)
![4-[(3,4-dimethylphenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B4143955.png)
![5-bromo-N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4143962.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4143966.png)
![4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4143967.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4143973.png)
